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Introduction

Crinecerfont hydrochloride (also known as NBI-74788 or SSR-125543A) is a first-in-class,
orally active, non-peptide, selective corticotropin-releasing factor type 1 (CRF1) receptor
antagonist.[1][2][3] It is developed for the treatment of classic congenital adrenal hyperplasia
(CAH) due to 21-hydroxylase deficiency.[4] In patients with CAH, deficient cortisol production
leads to a loss of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting
in chronic overstimulation by corticotropin-releasing factor (CRF) and excessive secretion of
adrenocorticotropic hormone (ACTH).[5] This, in turn, drives adrenal hyperplasia and the
overproduction of adrenal androgens.[6] Crinecerfont aims to normalize adrenal androgen
levels by targeting the HPA axis at the level of the pituitary, thereby allowing for the reduction of
supraphysiologic glucocorticoid doses that are often required for androgen control and are
associated with significant long-term morbidities.[6][7]

Mechanism of Action

Crinecerfont functions as a selective antagonist of the CRF1 receptor, which is highly abundant
in the anterior pituitary.[8] In the HPA axis, CRF secreted by the hypothalamus binds to CRF1
receptors on pituitary corticotrophs, stimulating the synthesis and release of ACTH.[9] By
competitively blocking this binding, crinecerfont directly inhibits ACTH secretion.[10] This
reduction in ACTH leads to decreased stimulation of the adrenal glands, thereby diminishing
the production of adrenal androgens and their precursors, such as 17-hydroxyprogesterone
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(170HP) and androstenedione.[8][10] This mechanism of action is independent of
glucocorticoids and targets a key upstream driver of androgen excess in CAH.[11]

Hypothalamic-Pituitary-Adrenal (HPA) Axis in CAH
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Caption: Mechanism of Action of Crinecerfont in Congenital Adrenal Hyperplasia.

Pharmacodynamics

Crinecerfont demonstrates potent and selective antagonism at the CRF1 receptor. Preclinical
studies established its high affinity for human CRF1 receptors. Clinical studies in patients with
CAH have consistently shown that treatment with crinecerfont leads to clinically meaningful
reductions in key biomarkers of adrenal androgen production.

Table 1: Receptor Binding Affinity
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Receptor/Protein Parameter Value Species

CRF1 Receptor pKi 8.73 Human (cloned)
CRF1 Receptor pKi 9.08 Human (native)
CRF20 Receptor Selectivity >1000-fold vs CRF1 Human

CRF Binding Protein Selectivity >1000-fold vs CRF1 Human

Source:[12][13]

Table 2: Pharmacodynamic Effects on Hormones in

Phase 2 Studies

Median Percent Reduction

Population Hormone .
from Baseline
Adults (100 mg BID, 14 days) ACTH -66%
170HP -64%
Androstenedione -64%
Adolescents (50 mg BID, 14
days) ACTH -57%
170HP -69%
Androstenedione -58%
Testosterone (females only) -76.2%
Source:[5][14]
Pharmacokinetics

Crinecerfont is administered orally and is metabolized primarily by the hepatic cytochrome

P450 system. Its pharmacokinetic profile supports twice-daily dosing.

© 2025 BenchChem. All rights reserved.

3/11 Tech Support


https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720005215en_22dc5cd366/720005215en.pdf
https://www.clinicaltrials.gov/study/NCT04490915
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583973/
https://pubmed.ncbi.nlm.nih.gov/38828945/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1515424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Table 3: Summary of Pharmacokinetic Parameters in

Adults
Parameter Value
Absorption
Tmax (Peak Plasma Time) ~4 hours
Steady State Achieved ~7 days
Distribution
Apparent Volume of Distribution (Vd/F) 852 L
Plasma Protein Binding >99.9%
Metabolism
Primary Metabolic Pathway CYP3A4

Secondary Metabolic Pathway

CYP2B6 (lesser extent)

Minor Contributions

CYP2C8, CYP2C19

Active Metabolite

M6 (similar affinity for CRF1, not expected to

contribute significantly to activity)

Elimination
Apparent Clearance (CL/F) 3.5L/h
Elimination Half-life (t¥2) ~14 hours

Route of Excretion

Feces (~47.3%), Urine (~2%)

Source: DrugBank Online, Drugs.com

Monograph.[15]

Clinical Efficacy (Phase 3 CAHtalyst Program)

The efficacy of crinecerfont was established in two pivotal, randomized, double-blind, placebo-
controlled Phase 3 trials: CAHtalyst Adult and CAHtalyst Pediatric.
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Table 4: Key Efficacy Endpoints from Phase 3 CAHtalyst
Trials

. ] Crinecerfont
Trial Endpoint Placebo Group P-value
Group

Primary: %
change in daily
CAHtalyst Adult glucocorticoid

(N=182) (GC) dose from -27.3% -10.3% <0.001
baseline to Week
24
Key Secondary:
% of patients
achieving 63% 18% <0.001
physiologic GC
dose at Week 24
Change in
androstenedione
from baseline to 299 455 <0.001
Week 4 (ng/dL)
Primary: Change
CAHtalyst in
Pediatric androstenedione  -197 +71 <0.001
(N=103) from baseline to
Week 4 (ng/dL)
Key Secondary:
% change in
daily GC dose -18.0% +5.6% <0.001
from baseline to
Week 28

Source:[9][12]
[16]
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Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of
pharmacological data. While specific proprietary protocols are not publicly available, the
following sections describe the standard methodologies employed for key experiments based
on published trial designs and established bioanalytical techniques.

CRF1 Receptor Binding Assay (Representative Protocol)

This protocol describes a standard radioligand binding assay to determine the affinity of a test
compound (e.g., crinecerfont) for the CRF1 receptor.

Source of Receptor: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO)
expressing the recombinant human CRF1 receptor.

o Radioligand: [*?°I]-Sauvagine or [*2°]]-Tyr-Ovine CRF, a high-affinity CRF1 receptor agonist.

e Assay Buffer: Tris-HCI buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA),
MgClz, and a protease inhibitor cocktail.

e Procedure:

(¢]

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of
the radioligand and varying concentrations of the unlabeled test compound (crinecerfont).

o Competition: The test compound competes with the radioligand for binding to the CRF1
receptor.

o Separation: After incubation to equilibrium (e.g., 60-90 minutes at room temperature), the
reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C)
using a cell harvester. This separates the membrane-bound radioligand from the free
radioligand.

o Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-
specifically bound radioactivity.

o Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
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o Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-
response curve. The ICso (the concentration of the compound that inhibits 50% of the
specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated
from the ICso using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the
concentration of the radioligand and Kd is its dissociation constant.

Hormone Quantification by UPLC-MS/MS
(Representative Protocol)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid
hormone quantification in clinical trials due to its high specificity and sensitivity, avoiding the
cross-reactivity issues common with immunoassays.

e Sample Preparation:

o Internal Standard: A stable isotope-labeled internal standard (e.g., [2Hs] 17-OHP, [2H7]
Androstenedione) is added to a small volume (50-100 uL) of serum, calibrator, or quality

control sample.[15]

o Extraction: Steroids are extracted from the serum matrix using liquid-liquid extraction
(LLE) with an organic solvent like methyl-tert-butyl-ether (MTBE) or solid-phase extraction
(SPE).[15]

o Evaporation & Reconstitution: The organic layer is evaporated to dryness under a stream
of nitrogen. The residue is reconstituted in a small volume of a mobile phase-compatible
solution (e.g., 45% methanol).[15]

e Chromatography (UPLC):

o System: An ultra-performance liquid chromatography (UPLC) system (e.g., Waters
ACQUITY).[15]

o Column: A reverse-phase column designed for steroid separation (e.g., ACQUITY UPLC
HSS T3, 1.8 um).[15]

o Mobile Phase: A gradient of two solvents, such as water with a formic acid modifier
(Mobile Phase A) and methanol or acetonitrile with a formic acid modifier (Mobile Phase

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6311459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311459/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1515424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

B), is used to separate the analytes.

e Mass Spectrometry (MS/MS):
o System: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ MS).[15]
o lonization: Electrospray ionization (ESI) in positive mode is typically used.

o Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. Specific
precursor-to-product ion transitions are monitored for each analyte and its internal
standard, ensuring high selectivity and accurate quantification.

» Data Analysis: A calibration curve is generated by plotting the peak area ratio
(analyte/internal standard) against the known concentrations of the calibrators. The
concentrations of the unknown samples are interpolated from this curve.

Phase 3 Clinical Trial Protocol (CAHtalyst Adult -
NCT04490915)

This protocol outlines the design of the pivotal study that evaluated the efficacy and safety of

crinecerfont in adults with classic CAH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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